

4-Chloro-N,6-dimethylpyrimidin-2-amine

physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Chloro-N,6-dimethylpyrimidin-2-amine

Cat. No.: B1591732

[Get Quote](#)

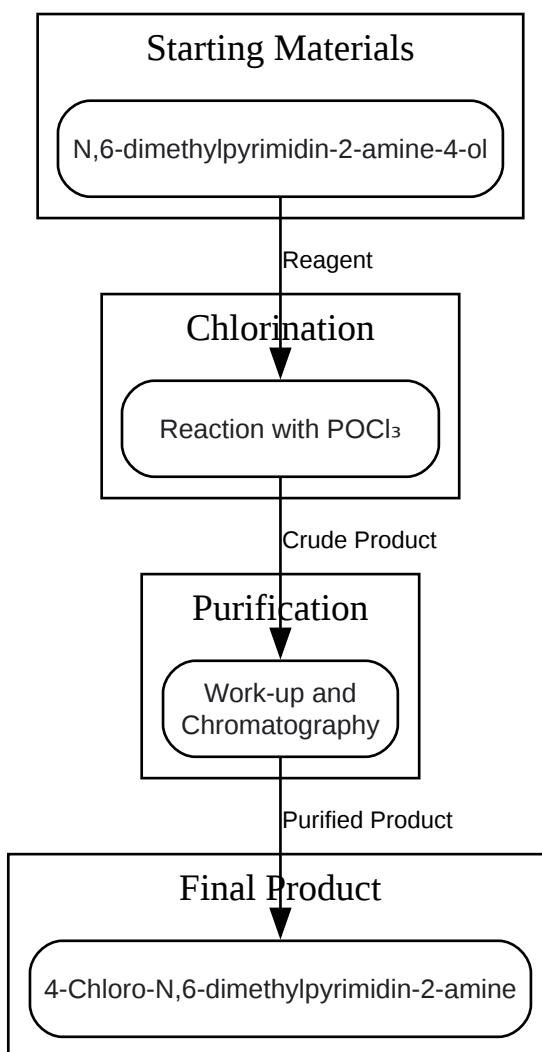
An In-depth Technical Guide to 4-Chloro-N,6-dimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N,6-dimethylpyrimidin-2-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including approved therapeutics. The presence of a reactive chlorine atom at the 4-position, coupled with the amino and methyl groups at positions 2 and 6 respectively, makes this compound a versatile building block for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, along with insights into its synthesis, reactivity, and safe handling.

Physicochemical Properties


The following table summarizes the known and predicted physicochemical properties of **4-Chloro-N,6-dimethylpyrimidin-2-amine**. It is important to note that while some data is available from chemical suppliers, other properties are yet to be experimentally determined and reported in the literature.

Property	Value	Source
Molecular Formula	C ₆ H ₈ CIN ₃	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	157.6 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	5738-15-8	--INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Boiling Point	279.8°C at 760 mmHg	--INVALID-LINK--
Flash Point	123°C	--INVALID-LINK--
Density	1.275 g/cm ³	--INVALID-LINK--
Melting Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Synthesis

A definitive, step-by-step synthesis protocol for **4-Chloro-N,6-dimethylpyrimidin-2-amine** is not readily available in the peer-reviewed literature. However, based on general principles of pyrimidine chemistry, a plausible synthetic route can be proposed starting from readily available precursors. A common method for the synthesis of chloropyrimidines involves the chlorination of the corresponding pyrimidinone.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Chloro-N,6-dimethylpyrimidin-2-amine**.

Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is a generalized procedure based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule. Researchers should conduct small-scale trials and optimize the reaction conditions.

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place N,6-dimethylpyrimidin-2-amine-4-ol.

- Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl_3) dropwise to the starting material at 0°C .
- Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
- Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Chemical Reactivity

The key to the utility of **4-Chloro-N,6-dimethylpyrimidin-2-amine** in synthetic chemistry lies in the reactivity of the chlorine atom at the C4 position. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack. This allows for the displacement of the chloride ion by a range of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to its application as a scaffold in the synthesis of targeted drug candidates.

Caption: General reaction scheme for nucleophilic substitution.

Applications in Drug Discovery

Substituted pyrimidines are a well-established class of compounds in pharmaceutical research. The ability to readily modify the 4-position of **4-Chloro-N,6-dimethylpyrimidin-2-amine** makes it an attractive starting material for the generation of compound libraries for high-throughput

screening. Derivatives of this scaffold have the potential to be investigated as inhibitors of various enzymes, such as kinases, or as antagonists for cell surface receptors. The specific substitution at the N2 and C6 positions can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Chloro-N,6-dimethylpyrimidin-2-amine** is not widely available, data from closely related compounds such as 4-Chloro-6-methylpyrimidin-2-ylamine suggest that it should be handled with care.[\[1\]](#) The following precautions are recommended:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[1\]](#)
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[\[1\]](#)
- Storage: Store in a well-ventilated place. Keep the container tightly closed.[\[1\]](#)

Based on analogous compounds, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[\[1\]](#)

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Chloro-N,6-dimethylpyrimidin-2-amine** is not readily available in the public domain. Chemical suppliers may possess this data, and it is recommended to request it upon purchase.[\[2\]](#)[\[3\]](#) For research purposes, characterization of the compound using these techniques is essential to confirm its identity and purity after synthesis or purchase.

Conclusion

4-Chloro-N,6-dimethylpyrimidin-2-amine is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its key feature is the reactive chlorine atom that allows for diverse functionalization through nucleophilic aromatic substitution. While there is a notable lack of publicly available experimental data for some of its

physical properties, synthesis, and spectroscopic characterization, its structural similarity to other well-studied pyrimidines provides a strong basis for its application in the synthesis of novel bioactive molecules. As with any chemical reagent, it is imperative to handle it with appropriate safety precautions in a controlled laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. 5738-15-8 | 4-Chloro-N,6-dimethylpyrimidin-2-amine | Chlorides | Ambeed.com [ambeed.com]
- 3. 5738-15-8 | 4-chloro-N,6-diméthylpyrimidin-2-amine | 4-chloro-N,6-dimethylpyrimidin-2-amine - Capot Chimique [capotchem.com]
- To cite this document: BenchChem. [4-Chloro-N,6-dimethylpyrimidin-2-amine physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591732#4-chloro-n-6-dimethylpyrimidin-2-amine-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1591732#4-chloro-n-6-dimethylpyrimidin-2-amine-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com